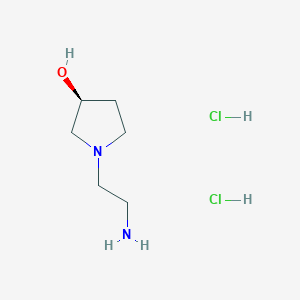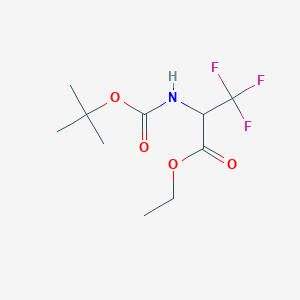
Ethyl 2-tert-butyloxycarbonylamino-3,3,3-trifluoropropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-tert-butyloxycarbonylamino-3,3,3-trifluoropropanoate is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, an ethyl ester, and a trifluoromethyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-tert-butyloxycarbonylamino-3,3,3-trifluoropropanoate typically involves multiple steps. One common method starts with the reaction of commercially available starting materials such as L-DOPA. The amino group of L-DOPA is protected using a Boc group, and the carboxyl group is esterified with ethanol to form the ethyl ester. The trifluoromethyl group is introduced through a nucleophilic substitution reaction using reagents like trifluoromethyl iodide and a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of protective groups like Boc is crucial in preventing unwanted side reactions and ensuring the stability of intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-tert-butyloxycarbonylamino-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as sodium hydride (NaH) and trifluoromethyl iodide (CF₃I) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-tert-butyloxycarbonylamino-3,3,3-trifluoropropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 2-tert-butyloxycarbonylamino-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets. The Boc protecting group ensures the stability of the amino group during reactions, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. The ethyl ester group facilitates its incorporation into larger molecules through esterification reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3,3,3-trifluoropropanoate: Lacks the Boc protecting group and amino functionality.
tert-Butyloxycarbonyl-protected amino acids: Similar in structure but may have different side chains and functional groups.
Uniqueness
Ethyl 2-tert-butyloxycarbonylamino-3,3,3-trifluoropropanoate is unique due to the combination of the Boc protecting group, trifluoromethyl group, and ethyl ester. This combination imparts specific reactivity and stability, making it valuable in synthetic and medicinal chemistry.
Eigenschaften
Molekularformel |
C10H16F3NO4 |
|---|---|
Molekulargewicht |
271.23 g/mol |
IUPAC-Name |
ethyl 3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C10H16F3NO4/c1-5-17-7(15)6(10(11,12)13)14-8(16)18-9(2,3)4/h6H,5H2,1-4H3,(H,14,16) |
InChI-Schlüssel |
WJWGBYRWZJCCBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(F)(F)F)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



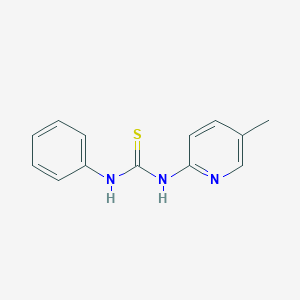
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B12448612.png)
![(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12448621.png)
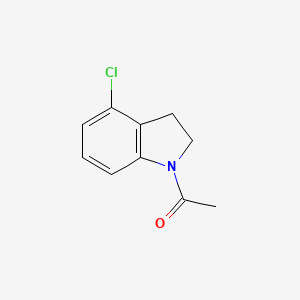
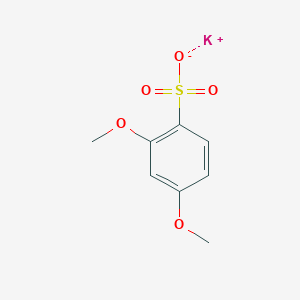
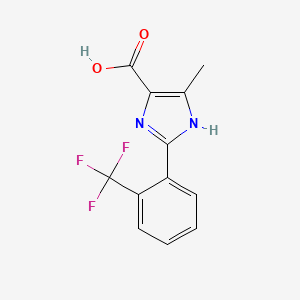
![N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methylphenyl)carbamimidoyl]acetamide](/img/structure/B12448660.png)
![2,5-dichloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B12448664.png)
![2-bromo-N-{[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]carbamothioyl}benzamide](/img/structure/B12448669.png)

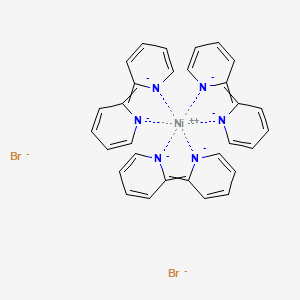
![7-Difluoromethyl-2,3-dihydro-1-methyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12448680.png)
